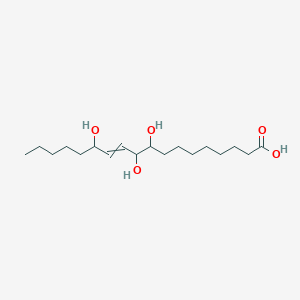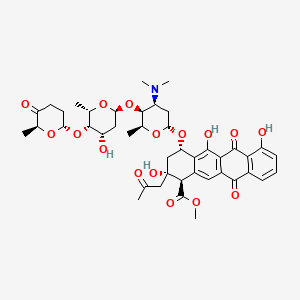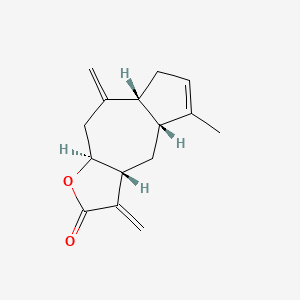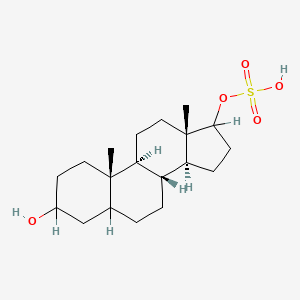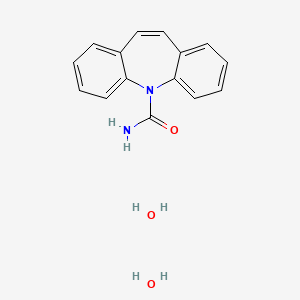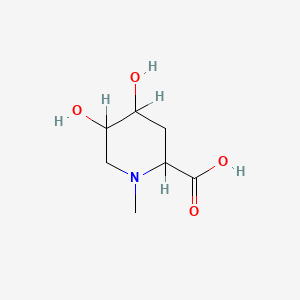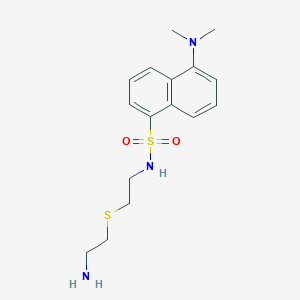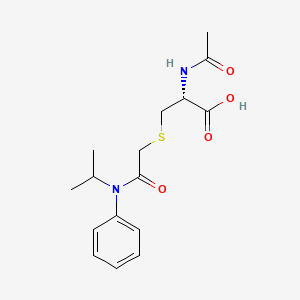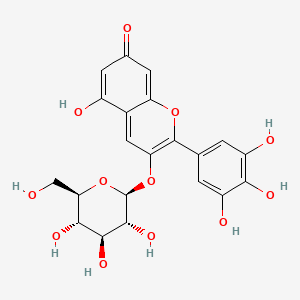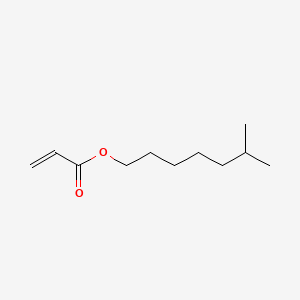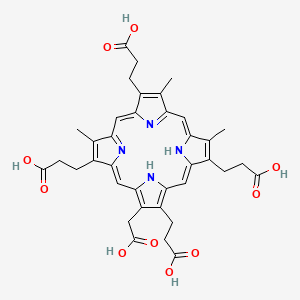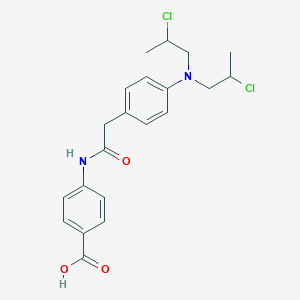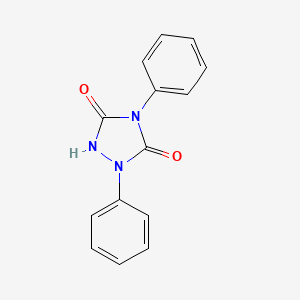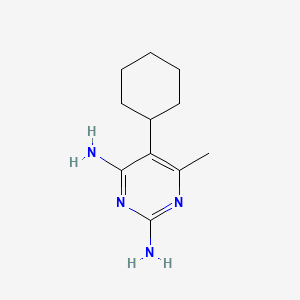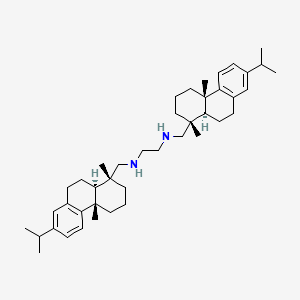
Hydrabamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrabamine is a diamine. It is a conjugate base of a hydrabamine(1+).
Wissenschaftliche Forschungsanwendungen
Multiorgan Effects of Hydrazine Toxicity
A study by Garrod et al. (2005) examined the biochemical effects of hydrazine toxicity in rats, revealing changes in liver biochemical composition, including increases in triglycerides and alterations in other metabolites. This research highlights the impact of hydrazine on multiple organs and provides insights into its biochemical pathways (Garrod et al., 2005).
Hydra as a Model for Environmental Studies
Quinn, Gagné, and Blaise (2012) utilized Hydra, a freshwater organism, to assess the environmental impacts of pollutants, including hydrazine. This research emphasizes the utility of Hydra as a bioindicator for environmental assessment, especially for studying the teratogenic and toxic potential of substances like hydrazine (Quinn, Gagné, & Blaise, 2012).
Hydrazines and Brain Neurotransmitters
Research by Uchida and O'Brien (1964) explored the influence of various hydrazines, including hydrazine (HY), on neurotransmitters in the rat brain. The study found that hydrazines increased serotonin, particularly in the cortex, and also affected other neurotransmitters, shedding light on the neurological impacts of these compounds (Uchida & O'Brien, 1964).
Hydrazine as a Carbon Dioxide Sorbent
A study by Kyu Hyung Lee et al. (2014) investigated the use of hydrazine as a sorbent for carbon dioxide capture. Their findings suggest that aqueous hydrazine is highly effective for this purpose, offering insights into potential environmental applications of hydrazine in reducing greenhouse gas emissions (Kyu Hyung Lee et al., 2014).
QSAR Technique for Predicting Biological Activity of Hydrazones
Jankulovska and Dimova (2019) conducted a study on hydrazones, derivatives of hydrazine, assessing their antimicrobial activity. They employed a quantitative structure-activity relationship (QSAR) technique to predict the biological activity of these compounds, indicating a wide range of scientific applications for hydrazine derivatives (Jankulovska & Dimova, 2019).
Eigenschaften
Produktname |
Hydrabamine |
|---|---|
Molekularformel |
C42H64N2 |
Molekulargewicht |
597 g/mol |
IUPAC-Name |
N,N'-bis[[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C42H64N2/c1-29(2)31-11-15-35-33(25-31)13-17-37-39(5,19-9-21-41(35,37)7)27-43-23-24-44-28-40(6)20-10-22-42(8)36-16-12-32(30(3)4)26-34(36)14-18-38(40)42/h11-12,15-16,25-26,29-30,37-38,43-44H,9-10,13-14,17-24,27-28H2,1-8H3/t37-,38-,39-,40-,41+,42+/m0/s1 |
InChI-Schlüssel |
XGIHQYAWBCFNPY-AZOCGYLKSA-N |
Isomerische SMILES |
CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)CNCCNC[C@@]4(CCC[C@]5([C@H]4CCC6=C5C=CC(=C6)C(C)C)C)C)C |
Kanonische SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CNCCNCC4(CCCC5(C4CCC6=C5C=CC(=C6)C(C)C)C)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



